REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:11][C:12]=1[O:13]C)[CH:4]=[CH2:5]>CS(C)=O>[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:11][C:12]=1[OH:13])[CH:4]=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C(C=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was added in portions over a 30-minute period
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 95° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
after which time the starting material had been consumed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured into a mixture of 1 L ice and 1 L 2 N HCl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |